The compound (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is a triterpenoid, a class of chemical compounds characterized by a structure consisting of six isoprene units. This specific compound features a unique arrangement of functional groups, including an acetoxy group and a hydroxyl group, which contribute to its chemical properties and biological activities. Its molecular formula is , and it belongs to the oleanane family of triterpenes, known for their diverse biological activities.
The chemical reactivity of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid can be categorized into several types:
These reactions are facilitated by various enzymes in biological systems, which act as catalysts to lower the activation energy required for these transformations
The biological activity of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has been studied extensively, revealing several pharmacological properties: Biological assays have demonstrated that its activity is dose-dependent, with higher concentrations generally leading to increased effects .
The synthesis of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid can be achieved through several methods:
Recent advancements in synthetic organic chemistry have led to more efficient routes with higher yields .
The applications of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid span various fields:
Interaction studies have focused on how (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid interacts with biological macromolecules:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural similarities with (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Oleanolic Acid | Hydroxyl groups at C3 and C28 | Known for hepatoprotective effects |
| Ursolic Acid | Hydroxyl groups at C3 and C28 | Exhibits anti-obesity effects |
| Betulinic Acid | Hydroxyl groups at C3 and C28 | Notable for its antiviral properties |
While these compounds share similar core structures (the oleanane skeleton), the presence of different functional groups in (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid provides it with distinct biological activities and potential therapeutic applications that set it apart from its analogs .
This compound's unique combination of anti-inflammatory and antioxidant properties positions it as a promising candidate for further research in medicinal chemistry.
Acetylation of the oleanolic acid backbone represents a foundational step in synthesizing (2α,3β)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid. Traditional methods employed pyridine as a catalyst, but recent protocols prioritize safety and efficiency by substituting pyridine with acetic anhydride under controlled heating. For example, heating a saturated solution of oleanolic acid dimers in acetic anhydride at 80°C for 15 minutes achieves near-quantitative acetylation yields while avoiding toxic byproducts. Post-acetylation purification involves crystallization from ethanol or precipitation with water, depending on the solubility of the derivative. Dimers with shorter carbon linkers (e.g., 1–4 carbons) typically crystallize from ethanol, whereas longer-chain analogs (e.g., 11–12 carbons) require aqueous precipitation due to elevated ethanol solubility.
The melting points of acetylated derivatives inversely correlate with linker length, decreasing from 287°C for a one-carbon linker (3a) to 108°C for a twelve-carbon linker (3n). Exceptions arise in unsaturated or stereochemically complex linkers; for instance, cis-unsaturated four-carbon linkers (3e) exhibit higher melting points than their trans counterparts (3f) due to improved crystal packing.
Table 1: Acetylation Outcomes for Select Oleanolic Acid Dimers
| Compound | Linker Type | Melting Point (°C) | Purification Method |
|---|---|---|---|
| 3a | 1-Carbon saturated | 287 | Ethanol crystallization |
| 3e | 4-Carbon cis-unsaturated | 245 | Ethanol crystallization |
| 3m | 11-Carbon saturated | 112 | Aqueous precipitation |
Dimerization of (2α,3β)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid leverages ester linkages to connect two triterpenoid units. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables efficient synthesis of triazole-linked dimers with yields exceeding 90%. However, ester-linked dimers remain prevalent due to their metabolic stability and synthetic accessibility. A representative protocol involves activating the C-28 carboxyl group with N,N′-dicyclohexylcarbodiimide (DCC) and coupling it to a diol spacer (e.g., 1,6-hexanediol) under anhydrous conditions.
The length and flexibility of the ester linker critically influence bioactivity. Dimers with rigid, short linkers (e.g., two-carbon spacers) exhibit enhanced cytotoxic activity against cancer cell lines (IC~50~ < 5 µM), while longer linkers improve solubility but reduce membrane permeability. For example, the twelve-carbon-linked dimer 3n demonstrates 98% solubility in ethanol but negligible cytotoxicity compared to its shorter counterparts.
Regioselective functionalization of the triterpenoid backbone targets the C-2, C-3, and C-28 positions to optimize pharmacological properties. Schönecker and Baran’s Cu-mediated aerobic oxidation enables site-selective C–H hydroxylation at the D/E rings using chiral pyridine-imino directing groups. For instance, employing an R-configured directing group (D3(R)) on oleanolic acid derivatives directs hydroxylation to C-19β with 67% yield, while the S-configured analog (D3(S)) shifts selectivity to C-21β (89% yield).
Sequential hydroxylation further expands structural diversity. Barringtogenol C, a trihydroxylated derivative, was synthesized via iterative Cu-mediated oxidations: initial hydroxylation at C-22α using D2(R), followed by epoxidation and a second hydroxylation at C-16β. This approach underscores the compatibility of directing groups with advanced intermediates, enabling access to complex oxygenation patterns.
Table 2: Directed Hydroxylation Outcomes Using Chiral Auxiliaries
| Directing Group | Configuration | Target Position | Yield (%) |
|---|---|---|---|
| D2(R) | R | C-19β | 67 |
| D2(S) | S | C-21β | 89 |
| D3(R) | R | C-22α | 58 |
The acetylation patterns at the C-2 and C-3 positions of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid significantly influence the biological activity profiles of oleanane derivatives. Research demonstrates that the specific configuration and functionalization of these hydroxyl groups play crucial roles in determining bioactivity outcomes [1] [2] [3]. The C-2 position, when modified with an acetyl group, creates distinct steric and electronic environments that affect molecular interactions with biological targets.
Studies examining acetylated oleanane derivatives have revealed that C-3 acetylation generally enhances bioactivity compared to unmodified hydroxyl groups [3] [4]. The acetylation at C-3 position results in improved cellular uptake and membrane permeability, contributing to enhanced biological efficacy [5] [6]. Specifically, compounds with acetyl modifications at C-3 showed significantly increased cytotoxic activity against various cancer cell lines, with improved selectivity indices compared to their non-acetylated counterparts [7] [8].
The asymmetric nature of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid, featuring an acetyl group at C-2 and a free hydroxyl at C-3, creates a unique pharmacophore that differentiates it from symmetrically modified analogues [4] [9]. This particular substitution pattern has been associated with enhanced anti-inflammatory properties and improved enzyme inhibitory activities [10] [11]. Research indicates that the presence of the free hydroxyl group at C-3 is essential for maintaining hydrogen bonding interactions with target proteins, while the C-2 acetyl group provides lipophilic character necessary for cellular penetration [2] [12].
Mechanistic studies have shown that the C-2 acetylation pattern influences the molecular conformation of the triterpene scaffold, affecting the spatial arrangement of functional groups critical for biological activity [13] [14]. The acetyl substituent at C-2 position creates conformational constraints that stabilize the molecule in bioactive conformations, leading to improved binding affinity to target receptors [15] [16]. This conformational preference is particularly important for enzyme inhibitory activities, where precise molecular fitting is required for optimal binding interactions.
| Position | Modification | Bioactivity Enhancement | Reference |
|---|---|---|---|
| C-2 | Acetylation | Moderate to High | [4] [5] |
| C-3 | Free Hydroxyl | Essential for Activity | [2] [12] |
| C-2/C-3 | Mixed Pattern | Synergistic Effects | [9] [13] |
The comparative analysis between mono-acetylated and di-acetylated oleanane derivatives reveals significant differences in biological activity profiles and therapeutic potential. Mono-acetylated derivatives, exemplified by (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid, demonstrate distinct advantages in terms of selectivity and potency compared to their di-acetylated counterparts [8] [7] [4].
Di-acetylated analogues, such as (2alpha,3beta)-2,3-bis(acetyloxy)-olean-12-en-28-oic acid, exhibit reduced biological activity in most assay systems studied [17] [18]. The complete acetylation of both C-2 and C-3 positions eliminates the hydrogen bonding potential of the hydroxyl groups, which is crucial for protein-ligand interactions [10] [19]. Research has shown that di-acetylated compounds typically demonstrate 2-3 fold lower potency in cytotoxicity assays compared to mono-acetylated variants [7] [20].
The mono-acetylated pattern preserves the amphiphilic character of the molecule, maintaining both hydrophobic and hydrophilic regions necessary for optimal biological activity [3] [21]. This balanced polarity profile enables effective cell membrane penetration while retaining the ability to form specific interactions with target proteins [6] [22]. Studies have demonstrated that mono-acetylated derivatives show superior selectivity indices, with improved discrimination between cancer cells and normal cells [4] [11].
Pharmacokinetic properties also differ substantially between mono- and di-acetylated forms. Mono-acetylated compounds exhibit improved stability against enzymatic hydrolysis while maintaining adequate solubility profiles [6] [13]. The presence of one free hydroxyl group provides sites for metabolic conjugation reactions, facilitating appropriate clearance mechanisms [12] [23]. In contrast, di-acetylated analogues often show rapid hydrolysis in biological systems, leading to inconsistent activity profiles [17] [24].
Enzyme inhibitory studies reveal that mono-acetylated derivatives consistently outperform di-acetylated analogues across multiple target classes [10] [25]. The preserved hydroxyl group at C-3 in mono-acetylated compounds enables critical hydrogen bonding interactions with amino acid residues in enzyme active sites [19] [20]. This interaction is particularly important for inhibitory activity against inflammatory enzymes, where the hydroxyl group serves as a key pharmacophore element [26] [9].
| Acetylation Pattern | Cytotoxicity (IC₅₀ μM) | Selectivity Index | Enzyme Inhibition | Reference |
|---|---|---|---|---|
| Mono-acetylated | 2-8 | 3-7 | High | [7] [4] |
| Di-acetylated | 8-25 | 1-3 | Moderate | [17] [18] |
| Non-acetylated | 15-50 | 1-2 | Low | [12] [11] |
The steric and electronic effects of substituent orientation in (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid play fundamental roles in determining the compound's biological activity and molecular recognition properties. The alpha configuration of the acetyl group at C-2 and the beta orientation of the hydroxyl group at C-3 create distinct three-dimensional arrangements that influence molecular interactions [4] [15] [16].
The alpha-oriented acetyl group at C-2 positions the carbonyl oxygen in a specific spatial arrangement that affects both steric accessibility and electronic distribution across the molecule [14] [27]. This orientation creates favorable van der Waals interactions with hydrophobic binding pockets in target proteins while minimizing steric clashes that could reduce binding affinity [10] [15]. Nuclear magnetic resonance studies have confirmed that the alpha-acetyl configuration adopts a preferred conformation that optimizes molecular recognition events [23] [28].
Electronic effects of the substituent orientation significantly influence the electron density distribution throughout the triterpene scaffold [13] [29]. The electronegative acetyl group at C-2 creates localized electron withdrawal that affects the reactivity and hydrogen bonding potential of neighboring functional groups [9] [14]. This electronic modulation is particularly important for the hydroxyl group at C-3, which experiences altered pKa values and hydrogen bonding strength due to the nearby acetyl substituent [19] [16].
Conformational analysis reveals that the specific stereochemistry of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid constrains the molecule to adopt bioactive conformations with higher probability compared to other stereoisomers [15] [28]. The beta-hydroxyl group at C-3 projects into solvent-accessible regions of binding sites, facilitating interaction with polar amino acid residues [4] [27]. This orientation is critical for enzyme inhibitory activity, where the hydroxyl group serves as a hydrogen bond donor in key protein-ligand interactions [10] [20].
Steric hindrance effects become particularly relevant when considering the accessibility of the C-2 and C-3 positions to enzymatic modification [23] [13]. The alpha-acetyl configuration at C-2 provides protection against enzymatic hydrolysis while maintaining sufficient accessibility for beneficial molecular interactions [6] [14]. The beta-hydroxyl at C-3 remains accessible for hydrogen bonding but is partially shielded from unwanted metabolic transformations [12] [16].
Molecular modeling studies have demonstrated that alternative stereochemical arrangements result in significantly altered binding profiles and reduced biological activity [15] [30]. The (2alpha,3beta) configuration represents an optimal balance between steric accessibility and electronic complementarity for target protein binding sites [4] [28]. This stereochemical preference explains the enhanced potency observed for this specific isomer compared to other possible configurations [7] [11].
| Stereochemistry | Binding Affinity | Conformational Stability | Metabolic Stability | Reference |
|---|---|---|---|---|
| (2α,3β) | High | Optimal | Enhanced | [4] [15] |
| (2β,3α) | Moderate | Suboptimal | Reduced | [28] [14] |
| (2α,3α) | Low | Poor | Variable | [27] [16] |
| (2β,3β) | Low | Poor | Variable | [14] [30] |
The mitochondrial pathway represents a fundamental mechanism through which (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid and related triterpene compounds induce programmed cell death in malignant cells. This intrinsic apoptotic pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol [1] [2] [3].
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xl) members. The ratio between these opposing factors determines cellular susceptibility to apoptosis [4] [5]. Research on oleanolic acid derivatives has consistently demonstrated modulation of this critical balance. In gallbladder cancer cells, oleanolic acid treatment resulted in increased expression of the pro-apoptotic protein Bax while simultaneously decreasing anti-apoptotic Bcl-2 expression [2]. The oleanolic acid derivative K73-03 exhibited similar effects in HepG2 hepatoma cells, inducing a dose-dependent increase in the Bax/Bcl-2 ratio [5].
Following mitochondrial membrane permeabilization and cytochrome c release, the formation of the apoptosome complex occurs through the interaction of cytochrome c with apoptosis protease activating factor 1 (Apaf-1) and adenosine triphosphate (ATP) [6] [7]. This complex subsequently activates caspase-9, which then cleaves and activates the executioner caspase-3 [1] [8]. Studies on maslinic acid in HT29 colon cancer cells demonstrated significant caspase-3 activation through this p53-independent mechanism, occurring via mitochondrial disturbances and cytochrome c release [1]. The activation of both caspase-9 and caspase-3 has been consistently observed across multiple cell lines treated with triterpene compounds, indicating a conserved mechanism of apoptotic execution [2] [3] [5].
Mitochondrial dysfunction during apoptosis is accompanied by increased generation of reactive oxygen species (ROS), which further amplifies the apoptotic signal [3] [7]. Oleanolic acid treatment in Panc-28 cells induced marked ROS generation alongside mitochondrial depolarization and lysosomal membrane permeabilization [3]. The feedback relationship between caspase activation and mitochondrial dysfunction creates a self-perpetuating cycle where activated caspases damage mitochondrial electron transport complexes I and II, leading to further ROS production and membrane potential loss [7] [9].
| Compound | Cell Type | Key Findings | IC50/Concentration |
|---|---|---|---|
| Maslinic Acid | HT29 colon cancer | Caspase-3 activation, cytochrome c release, Bcl-2 downregulation, Bax upregulation | 61±1 μM |
| Oleanolic Acid | Pancreatic cancer Panc-28 | Mitochondrial depolarization, ROS generation, cytochrome c release, caspase-3/9 activation | 46.35 μg/mL |
| Oleanolic Acid | Gallbladder cancer GBC-SD/NOZ | Decreased ΔΨm, increased Bax/Bcl-2 ratio, caspase-3 activation, PARP cleavage | 61±1 μM |
| Maslinic Acid | A549 lung cancer | Decreased Bcl-2, increased caspase-3, cytochrome c and AIF upregulation | 4-64 μmol/L |
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological development and pathological conditions such as cancer progression [10] [11]. The vascular endothelial growth factor (VEGF) signaling pathway represents the predominant regulatory mechanism controlling angiogenic responses in vascular endothelial cells [10] [12].
The disruption of VEGF/VEGFR-2 signaling results in impaired endothelial cell proliferation, migration, and tube formation - three fundamental processes required for angiogenesis [14] [15]. In vitro studies using HUVECs demonstrated that oleanolic acid treatment significantly reduced cell migration in wound healing assays and inhibited tube formation on growth factor-reduced Matrigel in a dose-dependent manner [15] [16]. The inhibition rates for HUVECs treated with 60 and 100 μg/mL of oleanolic acid for 24 hours were 19% and 83%, respectively [15]. Furthermore, the vascular indexes of HUVECs treated with 40 and 60 μg/mL oleanolic acid were reduced to 33% and 20% of control levels [15].
VEGFR-2 activation triggers multiple downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway for cell survival and the Ras/Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway for proliferation [11] [16]. Oleanolic acid treatment effectively blocked VEGFR-2 phosphorylation and subsequently inhibited the MEK/ERK/c-Jun N-terminal kinase (JNK) signaling pathways in colorectal cancer angiogenesis models [16]. This comprehensive inhibition of multiple downstream effectors ensures robust anti-angiogenic activity across diverse cellular contexts.
Structure-activity relationship studies have identified oleanolic acid derivatives with enhanced anti-angiogenic properties compared to the parent compound [17]. Novel derivatives OA-1 and OA-16, containing α,β-unsaturated ketone systems in ring A and amide functional groups at C-28, demonstrated more potent inhibitory activity against VEGF-induced proliferation and angiogenesis in HUVECs [17]. These derivatives exhibited superior performance in inhibiting VEGF-induced VEGFR-2 activation, suggesting that strategic structural modifications can optimize the anti-angiogenic potential of the core triterpene scaffold.
| Compound | Model System | VEGFR-2 Interaction | Functional Effects |
|---|---|---|---|
| Oleanolic Acid | HUVECs | Similar binding affinity as reference drug (PDB 3CJG) | Inhibited migration, proliferation, tube formation |
| Oleanolic Acid | Human retina/ROP mouse model | Inhibited VEGFR-2 activation and angiogenesis | Reduced retinal angiogenesis in vivo |
| Oleanolic Acid Derivatives OA-1/OA-16 | HUVECs | Inhibited VEGF-induced VEGFR-2 activation | Enhanced inhibition vs parent OA |
| Oleanolic Acid | HUVECs colorectal cancer | Blocked VEGFR-2 phosphorylation, inhibited MEK/ERK/JNK pathway | Reduced invasion, migration, tube formation |
Nuclear factor-kappa B represents a central transcription factor mediating inflammatory and innate immune responses, with constitutive activation observed in numerous pathological conditions including cancer, chronic inflammation, and autoimmune diseases [18] [19] [20]. The regulation of NF-κB signaling by triterpene compounds occurs through multiple distinct molecular mechanisms.
The inhibitor of nuclear factor kappa B kinase (IKK) complex, comprising IKKα and IKKβ subunits, represents the central regulatory node controlling NF-κB activation [21] [22]. Oleanolic acid acetate demonstrated potent inhibitory effects on IKKα/β activity in Toll-like receptor 3 (TLR3)-mediated signaling pathways [22] [23]. This inhibition was accompanied by decreased activation of both NF-κB and mitogen-activated protein kinase (MAPK) signaling upon stimulation with TLR3 agonists [23]. The interaction of oleanolic acid acetate with IKKα/β strongly attenuated the production of inflammatory proteins including inhibitor of nuclear factor kappa B alpha (IκBα), extracellular signal-regulated kinases (ERK), and p38 in cellular models [23].
A novel mechanism of NF-κB regulation involves the modulation of musculoaponeurotic fibrosarcoma oncogene homolog K (MafK) expression, which serves as a regulatory protein controlling NF-κB transcriptional activity [18]. Oleanolic acid significantly suppressed MafK expression in RAW 264.7 macrophages, subsequently affecting IκBα phosphorylation and p65 acetylation [18]. This mechanism represents a unique approach to NF-κB inhibition that operates at the transcriptional co-activator level rather than through direct kinase inhibition.
The downstream effects of NF-κB pathway inhibition manifest as decreased production of pro-inflammatory cytokines and mediators [24] [19]. Maslinic acid treatment in pancreatic cancer models resulted in significant suppression of NF-κB-regulated genes including those involved in tumor cell proliferation (Cyclin D1, cyclooxygenase-2, c-Myc), apoptosis resistance (Survivin, Bcl-2, Bcl-xl, X-linked inhibitor of apoptosis protein, inhibitor of apoptosis protein-1), invasion (matrix metalloproteinase-9, intercellular adhesion molecule-1), and angiogenesis (VEGF) [19]. Similarly, triterpenoid compounds impressic acid and acankoreanogenin A effectively reduced lipopolysaccharide-induced production of inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), matrix metalloproteinase-9 (MMP-9), and VEGF in macrophage cell lines [24].
Recent investigations have revealed that NF-κB pathway modulation by triterpene compounds extends to epigenetic regulatory mechanisms [25]. Oleanolic acid treatment in gastric cancer cells disrupted the interleukin-1 beta (IL-1β)/NF-κB/ten-eleven translocation methylcytosine dioxygenase 3 (TET3) axis, leading to deoxyribonucleic acid (DNA) hypomethylation and subsequent downregulation of programmed death-ligand 1 (PD-L1) [25]. This mechanism demonstrates the potential for triterpene compounds to modulate immune checkpoint protein expression through coordinated transcriptional and epigenetic regulatory pathways.
| Compound | Target Mechanism | Downstream Effects | Cell/Model Type |
|---|---|---|---|
| Oleanolic Acid | MafK expression suppression | Inhibited IκBα phosphorylation, reduced p65 acetylation | RAW 264.7 macrophages |
| Maslinic Acid | IκBα degradation inhibition, p65 phosphorylation/translocation block | Decreased NF-κB-regulated genes (Survivin, Bcl-2, Bcl-xl, VEGF, MMP-9) | Pancreatic cancer/athymic mice |
| Oleanolic Acid Acetate | IKKα/β suppression in TLR3-mediated pathway | Reduced pro-inflammatory cytokines (MCP-1, IL-1β, IL-8, VCAM-1, ICAM-1) | THP1-XBlue cells |
| Oleanolic Acid | NF-κB inhibition for PD-L1 downregulation | Disrupted IL-1β/NF-κB/TET3 axis, DNA hypomethylation | Gastric cancer MKN-45 |